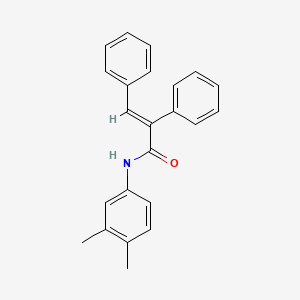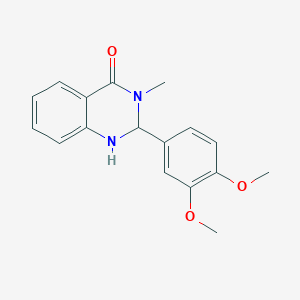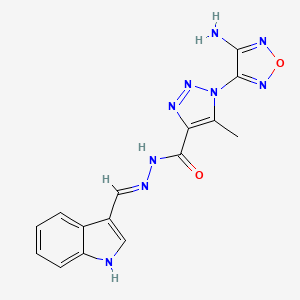![molecular formula C17H19N5O B6012590 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone](/img/structure/B6012590.png)
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone, also known as PD 153035, is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase. It is widely used in scientific research to study the role of EGFR in various biological processes.
科学的研究の応用
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 is primarily used in scientific research to study the role of EGFR in various biological processes. It has been shown to inhibit the growth of cancer cells that overexpress EGFR, making it a potential therapeutic agent for the treatment of cancer. 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 has also been used to study the role of EGFR in wound healing, angiogenesis, and inflammation.
作用機序
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 works by binding to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to a decrease in cell proliferation and an increase in apoptosis in cancer cells that overexpress EGFR.
Biochemical and Physiological Effects:
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels in tumors. In addition, 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 has been shown to enhance the effectiveness of radiation therapy in cancer cells that overexpress EGFR.
実験室実験の利点と制限
One of the advantages of using 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 in lab experiments is its high selectivity for EGFR. This allows researchers to study the specific role of EGFR in various biological processes without affecting other signaling pathways. However, one limitation of 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for the use of 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 in scientific research. One area of interest is the development of new EGFR inhibitors that are more potent and selective than 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035. Another area of interest is the study of the role of EGFR in other biological processes, such as metabolism and immune function. Finally, 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 may have potential therapeutic applications in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
合成法
6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035 can be synthesized using a multistep process involving the reaction of 2-aminobenzoic acid with 2-chloro-4-methylquinazoline to form 2-(4-methyl-2-quinazolinyl)aminobenzoic acid. The resulting compound is then reacted with 4,6-dichloro-5-propylpyrimidine to form 6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-5-propyl-4(1H)-pyrimidinone 153035.
特性
IUPAC Name |
4-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-propyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c1-4-7-13-11(3)19-17(21-15(13)23)22-16-18-10(2)12-8-5-6-9-14(12)20-16/h5-6,8-9H,4,7H2,1-3H3,(H2,18,19,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAZYAKLWSYJQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC3=CC=CC=C3C(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-[(4-methylquinazolin-2-yl)amino]-5-propylpyrimidin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6012508.png)


![sec-butyl 6-{[(4-ethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B6012538.png)
![N'-[1-(2-hydroxyphenyl)ethylidene]-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6012556.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]cyclobutanecarboxamide](/img/structure/B6012568.png)

![N-[(5-methyl-3-isoxazolyl)methyl]-2-chromanecarboxamide](/img/structure/B6012577.png)




![2-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6012608.png)
